Regulatory Classification (CPCA): 1-Nitrosoindoline vs. 3-Methyl-1-nitrosoindoline vs. 2-Methyl-1-nitrosoindoline
1-Nitrosoindoline is classified as a Category 4 nitrosamine impurity under the Carcinogenic Potency Categorization Approach (CPCA), which assigns a corresponding Acceptable Intake (AI) limit of 1500 ng/day. This classification is based on a CPCA score of 5 points, derived from the hydrogen count (0,2) and its presence in a generic 5-membered non-aromatic ring [1][2]. This directly contrasts with the 2-methyl analog (2-methyl-1-nitrosoindoline), which, despite a similar CPCA score, is controlled as a specific impurity in Indapamide with a much stricter limit of 12.5 ng/day based on specific toxicological data [3]. The 3-methyl analog (3-methyl-1-nitrosoindoline) is also Category 4 with a score of 4 points, sharing the same 1500 ng/day AI limit as the unsubstituted compound [4].
| Evidence Dimension | Carcinogenic Potency Categorization Approach (CPCA) Score and Resulting Acceptable Intake (AI) Limit |
|---|---|
| Target Compound Data | CPCA Score: 5 points; Category 4; AI Limit: 1500 ng/day |
| Comparator Or Baseline | 3-methyl-1-nitrosoindoline: CPCA Score 4 points, Category 4, AI 1500 ng/day; 2-methyl-1-nitrosoindoline: Category 4, but specific AI limit 12.5 ng/day as per Indapamide monograph |
| Quantified Difference | 2-methyl analog is regulated to an AI limit that is 120-fold lower (12.5 ng/day vs. 1500 ng/day) than 1-nitrosoindoline despite similar structural class. |
| Conditions | CPCA framework as described in EMA Q&A Rev. 16 and FDA guidance; Ames test data and structural analysis [1][2][3]. |
Why This Matters
For pharmaceutical procurement, the specific CPCA category and AI limit directly dictate the analytical sensitivity required for quality control methods; using the correct reference standard for the impurity of interest is mandatory for regulatory compliance.
- [1] EMA Q&A Rev. 16 EMA/409815/2020 - MAJOR UPDATE, USP Nitrosamines Exchange, 2023. View Source
- [2] Ponting, D. J.; Foster, R. S. A rational approach to predicting the Ames activity of N-nitrosamines. Org. Process Res. Dev. 2023. View Source
- [3] FDA - Recommended Acceptable Intake Limits for NDSRIs Guidance for Industry, USP Nitrosamines Exchange, 2023. View Source
- [4] EMA Q&A Rev. 16 EMA/409815/2020 - MAJOR UPDATE, USP Nitrosamines Exchange, 2023. (CPCA scoring for 3-methyl derivative). View Source
